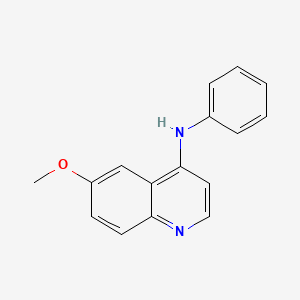

6-methoxy-N-phenyl-4-quinolinamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-19-13-7-8-15-14(11-13)16(9-10-17-15)18-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIXJQEYBVSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy N Phenyl 4 Quinolinamine and Its Derivatives

Strategic Approaches to Quinoline (B57606) Core Synthesis

The construction of the fundamental quinoline ring system is the primary step in the synthesis of 6-methoxy-N-phenyl-4-quinolinamine. Over the years, a variety of synthetic methods have been developed, ranging from century-old classical name reactions to contemporary catalytic processes.

Classical Condensation Reactions (e.g., Skraup Synthesis, Conrad–Limpach Reaction Modifications)

Classical condensation reactions remain a cornerstone for the synthesis of the quinoline core, valued for their reliability and scalability. nbinno.com

The Skraup synthesis is a well-established method for producing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org To synthesize 6-methoxyquinoline (B18371), p-anisidine (B42471) (4-methoxyaniline) is used as the aromatic amine precursor. nbinno.comgoogle.com The reaction can be prone to vigorous and sometimes violent progression, necessitating careful control of reaction conditions. wikipedia.orgorgsyn.org Modifications to the Skraup reaction often involve the use of milder oxidizing agents, such as arsenic acid or ferrous sulfate, to moderate the reaction's intensity. wikipedia.orgorgsyn.org A patented method describes the synthesis of 6-methoxyquinoline from p-methoxyaniline, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid, achieving controlled reaction conditions and good yields. google.com

The Conrad-Limpach synthesis provides a versatile route to 4-hydroxyquinolines, which are key precursors to 4-aminoquinolines. wikipedia.orgsynarchive.com This method involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org For the synthesis of 6-methoxy-4-hydroxyquinoline, p-anisidine is reacted with a β-ketoester like diethyl malonate or ethyl acetoacetate. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal or acid-catalyzed cyclization. wikipedia.org The temperature of the reaction is a critical factor that can influence the final product. High-boiling point solvents such as mineral oil or diphenyl ether are often employed to achieve the high temperatures required for the cyclization step. nih.govnih.gov

| Precursor 1 | Precursor 2 | Method | Product |

| p-Anisidine | Diethyl malonate / Ethyl acetoacetate | Conrad-Limpach / Gould-Jacobs | 6-Methoxy-4-hydroxyquinoline derivatives |

| 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline | Palladium black, Fumaric acid | Dehydrogenation | 4-Hydroxy-6-methoxyquinoline |

| 4-methoxyaniline | Methyl vinyl ketone | Doebner-von Miller variant | 6-Methoxy-4-methylquinoline |

Modern Catalytic Approaches for Quinoline Annulation (e.g., Metal-Mediated, Visible-Light-Mediated Reactions)

In recent years, modern catalytic methods have emerged as powerful alternatives for quinoline synthesis, often offering milder reaction conditions, higher efficiency, and greater functional group tolerance.

Metal-mediated reactions have been extensively explored for quinoline synthesis. For instance, iridium catalysts have been used for the cyclization of o-aminobenzyl alcohols with ketones to produce quinolines. nbinno.com Palladium-catalyzed reactions, such as the Sonogashira carbonylation followed by cyclization, have also been employed to construct the quinoline framework. nih.gov

Visible-light-mediated reactions represent a burgeoning area in organic synthesis, offering a green and sustainable approach. A dual catalyst system involving photoredox and nickel catalysis has been developed for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines, providing a modular route to chiral amides, which can be precursors or analogues of quinoline derivatives. acs.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy.

The Doebner reaction , a one-pot synthesis, allows for the preparation of 6-methoxy-2-arylquinoline-4-carboxylic acids by refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine in ethanol. nih.gov Another example is the Povarov cycloaddition , a three-component reaction between an arylamine, a benzaldehyde, and an activated alkene, which has been utilized to synthesize highly substituted quinolines. For instance, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline was synthesized from p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol (B1672232) using a BF₃·OEt₂-catalyzed Povarov cycloaddition followed by an oxidative dehydrogenation aromatization step. mdpi.com

Functionalization and Derivatization Strategies at Key Positions

Once the quinoline core is established, further functionalization at specific positions is crucial for tuning the properties of the final molecule.

N-Phenyl Moiety Introduction and Modification

The introduction of the N-phenyl group at the 4-position of the quinoline ring is a key step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution reaction.

Starting from a 4-chloro-6-methoxyquinoline (B1361528) intermediate, the N-phenyl group can be introduced by reaction with aniline or its derivatives. This reaction is a common strategy in the synthesis of 4-anilinoquinoline-based antimalarial drugs like chloroquine. nih.gov The synthesis of 4-anilino-6,7-dimethoxyquinazoline derivatives, a related heterocyclic system, also follows a similar strategy of reacting a 4-chloroquinazoline (B184009) with various anilines. nih.gov Furthermore, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides have been synthesized by refluxing ethyl 4-hydroxy-6-methyl-2-quinolone-3-carboxylate with aniline. mdpi.com

Methoxy (B1213986) Group Introduction and Positional Isomerism

The methoxy group at the 6-position of the quinoline ring plays a significant role in modulating the electronic and biological properties of the molecule. The introduction of this group is typically achieved by using a precursor that already contains the methoxy substituent.

Substituent Variations on Quinoline Ring (Positions 2, 3, 4, 5, 6, 7, 8)

The properties and reactivity of the this compound scaffold can be finely tuned by introducing a variety of substituents at different positions on the quinoline ring.

A notable synthetic route involves a one-pot, three-component strategy followed by a dehydrogenation aromatization process. This method has been successfully employed to synthesize 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. The reaction utilizes p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting materials, with BF3·OEt2 as a homogeneous catalyst. The subsequent aromatization is achieved using a microwave-assisted reaction with an I2-DMSO oxidative system, yielding the final product in high purity. mdpi.com

Another versatile approach to quinoline derivatives starts with the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. nih.govepa.gov This intermediate is prepared by reacting cyclohexanone (B45756) with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate. nih.govepa.gov This tetrahydroquinoline derivative serves as a building block for further modifications. For instance, it can be reacted with various reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), carbon disulfide, urea, thiourea, formamide, formic acid, and acetyl chloride to introduce diverse functionalities. nih.gov

The nature of substituents at various positions on the quinoline ring can significantly influence the molecule's properties. For example, in the context of quinolin-4-ones, a fluorine atom is considered an optimal substituent at the C6 position. nih.gov The substituent at the C7 position is often responsible for interactions with biological targets, and introducing aromatic rings or a methoxy group at the C8 position can enhance certain properties. nih.gov

| Starting Materials | Reagents and Conditions | Product | Key Features of the Reaction |

| p-anisidine, p-chlorobenzaldehyde, methyl isoeugenol | BF3·OEt2, I2-DMSO, microwave irradiation | 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline mdpi.com | One-pot, three-component synthesis followed by dehydrogenation aromatization. |

| Cyclohexanone, 2-benzylidenemalononitrile | Ammonium acetate | 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile nih.govepa.gov | Forms a versatile tetrahydroquinoline intermediate for further derivatization. |

Derivatization for Analytical and Interaction Studies

To facilitate analytical studies and investigate molecular interactions, this compound and its core structure, the 6-methoxy-4-quinolone (6-MOQ) moiety, can be derivatized. A prime example is the development of a pre-column derivatization reagent, 2,5-dioxopyrrolidin-1-yl(2-(6-methoxy-4-oxoquinolin-1(4H)-yl)ethyl) carbonate (6-MOQ-EtOCOOSu), designed for amino acid analysis. nih.gov

This reagent incorporates the 6-MOQ fluorophore, which is both thermo- and photostable and possesses a high proton-affinity site. These characteristics enable sensitive detection using both fluorescence detectors and electrospray ionization mass spectrometry. nih.gov The derivatization of amino acids with 6-MOQ-EtOCOOSu is rapid, completing within one minute under mild basic conditions at room temperature. nih.gov The resulting 6-MOQ derivatives of chiral proteinogenic amino acids have been successfully separated using a combination of enantioselective columns. nih.gov This derivatization strategy allows for the sensitive determination of amino acid enantiomers. nih.gov

| Reagent | Analyte | Purpose | Detection Method |

| 2,5-dioxopyrrolidin-1-yl(2-(6-methoxy-4-oxoquinolin-1(4H)-yl)ethyl) carbonate (6-MOQ-EtOCOOSu) nih.gov | Amino Acids nih.gov | Chiral separation and sensitive determination nih.gov | Fluorescence and Tandem Mass Spectrometry nih.gov |

Reaction Mechanisms and Pathways in the Synthesis of this compound Analogues

The synthesis of quinoline and its derivatives often proceeds through several established reaction mechanisms. The Camps cyclization is a key pathway for forming quinolin-4-ones. This reaction involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides that can enolize. nih.gov In the presence of a strong base, a proton is removed from the methylene (B1212753) group adjacent to the carbonyl, forming an enolate ion. This enolate then attacks the amide's carbonyl group, and subsequent elimination of water yields the quinolin-4-one structure. nih.gov

Another significant synthetic route is the Povarov reaction, a type of imino Diels-Alder reaction, which is instrumental in creating polycyclic quinoline derivatives. mdpi.com This reaction typically involves the cycloaddition of an electron-rich alkene with an N-arylimine, which is often formed in situ from an aniline and an aldehyde. The resulting tetrahydroquinoline can then be aromatized to the corresponding quinoline.

Furthermore, a decarboxylating cyclization method offers an environmentally friendly approach to quinolin-4-ones. nih.gov This process begins with the reaction of an isatoic anhydride (B1165640) and a 1,3-dicarbonyl compound. A base facilitates the attack of the carbanion from the dicarbonyl compound on the anhydride, leading to the release of carbon dioxide. Intramolecular cyclization and dehydration then produce the substituted quinolin-4-one. nih.gov

Yield Optimization and Scalability Considerations in Synthetic Protocols

Optimizing reaction yields and ensuring the scalability of synthetic methods are critical for the practical application of this compound and its derivatives.

In the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline, the use of microwave-assisted heating for the aromatization step has been shown to be effective, leading to a high yield of 89% for the purified product. mdpi.com The purification was achieved through column chromatography. mdpi.com

For the synthesis of quinolin-4-ones via decarboxylating cyclization, carrying out the reaction in water at 80 °C has been reported as an efficient and environmentally conscious method. nih.gov The choice of solvent and temperature are key parameters that can be adjusted to optimize the yield and reaction time.

The scalability of these reactions depends on several factors, including the availability and cost of starting materials, the efficiency of the reaction conditions, and the ease of purification. One-pot, multi-component reactions are often advantageous for scalability as they reduce the number of intermediate purification steps, saving time and resources. The use of microwave irradiation can also be beneficial for scaling up, as it can provide rapid and uniform heating, potentially leading to shorter reaction times and improved yields compared to conventional heating methods. However, specialized equipment is required for large-scale microwave synthesis.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Correlating Structural Modifications with Biological Activity Profiles

The biological activity of 4-aminoquinoline (B48711) derivatives is highly sensitive to structural changes. The following sections dissect the specific contributions of each key functional group and structural element of the 6-methoxy-N-phenyl-4-quinolinamine scaffold.

The N-phenyl group at the 4-amino position is a critical determinant of the molecule's biological activity. While extensive research has been conducted on 4-aminoquinolines with various N-alkyl and N-benzyl side chains, the direct N-aryl substitution, as seen in this compound, presents a distinct pharmacological profile. The nature of this phenyl ring—its size, orientation, and electronic properties—directly influences how the molecule binds to its target.

In the broader class of 4-aminoquinolines, the substituent on the 4-amino group is crucial for activity. For instance, in antimalarial 4-aminoquinolines, the basicity and length of the N-alkyl side chain are primary modulators of activity against drug-resistant strains. While the N-phenyl group is not a traditional basic side chain, its aromaticity allows for potential π-π stacking interactions within a target's binding site, a common feature in drug-receptor engagement.

Studies on related 2-phenylquinolines have shown that substitutions on the phenyl ring significantly impact biological activity. Although a different isomer, this highlights the principle that modifications to an appended phenyl ring can tune the compound's efficacy. For N-phenyl-4-quinolinamine, it is anticipated that the electronic nature of the phenyl ring would be a key factor. Electron-donating or electron-withdrawing groups on the phenyl ring would alter the electron density of the entire molecule, potentially affecting its binding affinity and target engagement. Furthermore, the steric bulk of substituents on the phenyl ring could either enhance or hinder the optimal positioning of the molecule within a receptor's active site.

The methoxy (B1213986) (-OCH3) group, an electron-donating substituent, significantly modulates the electronic properties of the quinoline (B57606) ring system. Its position on the ring is a critical factor determining its effect on biological activity.

In the case of this compound, the methoxy group is located on the benzo portion of the quinoline core. SAR studies on various quinoline derivatives have demonstrated the profound impact of methoxy group placement:

Position 6: The 6-methoxy substitution is a feature of the natural antimalarial alkaloid quinine. However, studies have shown that this group is not always essential for antimalarial activity and can sometimes be replaced by other groups, such as halogens, to enhance potency. nih.gov

Position 2: In some quinoline-imidazole hybrids, a methoxy group at the C-2 position was found to enhance activity, whereas an electron-withdrawing group at the same position led to a loss of activity. nih.gov

Position 8: For certain quinoline derivatives targeting acetylcholinesterase (AChE), the C-8 methoxy group was found to be crucial for inhibitory activity. youtube.com Conversely, for other targets like human carbonic anhydrase (hCA) enzymes, converting the C-8 methoxy group to a hydroxyl group resulted in more effective inhibition. youtube.com

Multiple Substitutions: The presence of multiple methoxy groups can also be beneficial. For example, quinoline-chalcone derivatives with 3,4,5-trisubstituted methoxy groups on the chalcone (B49325) moiety exhibited excellent inhibitory potency against various cancer cell lines. nih.gov

Table 1: Influence of Methoxy Group Position on Quinoline Activity

| Position of Methoxy Group | Observed Effect | Example Class of Compound |

|---|---|---|

| 6 | Not essential for antimalarial activity in quinine; can be replaced to enhance potency. nih.gov | Quinine analogues |

| 2 | Electron-donating -OCH3 enhanced activity. nih.gov | Quinoline-imidazole hybrids |

| 8 | Crucial for inhibitory activity against AChE. youtube.com | 8-methoxyquinoline derivatives |

| Multiple | 3,4,5-trimethoxy substitution showed excellent anticancer potency. nih.gov | Quinoline-chalcone hybrids |

Modifications to the quinoline core itself, beyond the methoxy group, are a cornerstone of SAR studies. The introduction of various substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

For the 4-aminoquinoline scaffold, the 7-position has been a particular focus of research:

7-Chloro Substitution: The 7-chloro group is a hallmark of the highly effective antimalarial drug chloroquine. This small, electron-withdrawing group is often considered optimal for activity. ucsf.edu Replacing the 7-chloro group with others like bromo, methoxy, methyl, or trifluoromethyl generally leads to a decrease in antimalarial potency. researchgate.net

7-Phenoxy Substitution: Despite the general preference for 7-chloro, studies have shown that a 7-phenoxy substituent can result in high potency, especially when paired with a shorter amino-containing side chain. ucsf.edu

Other 7-Position Substitutions: A systematic study of 11 different substituents at the 7-position revealed that electron-withdrawing groups lower the pKa of both the quinoline ring nitrogen and the side chain's tertiary amine. nih.gov This modulation of basicity is crucial for the accumulation of antimalarial drugs in the parasite's acidic food vacuole.

Substitutions at other positions also have significant effects:

Position 3: Substitution at this position generally decreases antimalarial activity. youtube.com

Position 5 vs. 6: In one study of indole-quinoline derivatives, methyl substitution at C-5 resulted in more potent anticancer activity than substitution at C-6. nih.gov

Position 8: The introduction of a methyl group at the 8-position can lead to a complete loss of activity. youtube.com

The strategic placement of alkyl, aryl, or heteroaryl groups can influence the molecule's lipophilicity, steric profile, and electronic properties, all of which are critical for effective target binding.

Table 2: Effect of Quinoline Core Substitutions on Antimalarial Activity

| Position | Substituent | General Effect on Activity |

|---|---|---|

| 3 | Various | Decreases activity. youtube.com |

| 5 | Methyl | More potent than C-6 methyl in some anticancer agents. nih.gov |

| 7 | Chloro (-Cl) | Optimal for activity in many cases. ucsf.eduresearchgate.net |

| 7 | Phenoxy (-OPh) | Can result in high potency with appropriate side chains. ucsf.edu |

| 7 | Br, OCH3, CH3, CF3 | Generally less active than -Cl. researchgate.net |

| 8 | Methyl (-CH3) | Abolishes activity. youtube.com |

In the design of hybrid molecules, where a quinoline scaffold is joined to another pharmacophore, the linker moiety connecting them is of paramount importance. The linker's length, flexibility, and chemical nature can profoundly influence the compound's ability to interact with its intended target, often by ensuring the correct spatial orientation of the two pharmacophoric units.

Several key principles regarding linker design have emerged from studies on quinoline-based hybrids:

Linker Length: For hybrid antimalarial compounds, the length of the linker is critical. Shorter linkers, specifically those with two-carbon chains, have been found to be optimal for enhancing activity against both chloroquine-sensitive and resistant parasite strains. researchgate.net In contrast, hybrids with linkers longer than three carbon atoms tend to be less potent. researchgate.net

The "Five-Atom Rule": In the design of quinoline derivatives targeting the c-Met tyrosine kinase, a "five-atom rule" has been proposed. This suggests an optimal distance of five atoms between the quinoline moiety and a connected aromatic group. ucsf.edu

Chemical Nature: The composition of the linker is also crucial. For c-Met inhibitors, the presence of hydrogen-bond donors and/or acceptors within the linker is considered an important feature. ucsf.edu In the development of HIV-1 integrase inhibitors, functionalized spacers such as amides, hydrazides, and ureas have been successfully employed to link the quinoline subunit to an ancillary aromatic ring, with amide derivatives showing particular promise. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 4-aminoquinoline derivatives, QSAR studies have been instrumental in rationalizing their activity and guiding the design of new, more potent analogues. sapub.orgresearchgate.net

These models typically use a variety of molecular descriptors to quantify different aspects of a molecule's structure:

Physicochemical Descriptors: These include parameters like hydrophobicity (log P), electronic effects (Hammett constants), and steric factors (molar refractivity). sapub.org

Topological and Electrotopological Descriptors: These describe the connectivity and electronic features of the molecule. pharmacy180.com

Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build the QSAR models. sapub.orgresearchgate.net For 4-aminoquinolines, QSAR studies have yielded several key insights:

The antimalarial activity of 7-chloro-4-aminoquinoline derivatives can be quantitatively assessed based on steric, hydrophobic, and electronic factors. sapub.org

For a set of 112 aminoquinolines, a strong correlation was found between antimalarial activity and the presence or absence of nitrogen and oxygen atoms at a specific topological distance. nih.govnih.gov

In a study of 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis, the generated QSAR model highlighted the importance of structural, thermodynamic, and electrotopological parameters. pharmacy180.com

These models provide a quantitative framework for understanding the SAR of quinolines and allow for the prediction of the biological activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design leverages the insights gained from SAR and QSAR studies to create new molecules with improved therapeutic properties. For the this compound scaffold, several design strategies can be proposed to enhance potency and selectivity. researchgate.netresearchgate.net

Key strategies include:

Modulation of the Quinoline Core: Based on extensive SAR data, the 7-position of the quinoline ring is a prime target for modification. While 7-chloro is often optimal for antimalarial activity, exploring other small, electron-withdrawing groups could be beneficial for different therapeutic targets. ucsf.edu

Side Chain and N-Substituent Optimization: The nature of the group at the 4-amino position is critical. For the N-phenyl group, introducing substituents could fine-tune electronic and steric properties to maximize target engagement. For hybrid compounds, linker optimization based on length and composition is a proven strategy. ucsf.eduresearchgate.net

Bioisosteric Replacement: This involves replacing one functional group with another that has similar physicochemical properties. For example, the 6-methoxy group could be replaced with other electron-donating groups or bioisosteres to probe their effect on activity and potentially improve metabolic stability.

Hybrid Molecule Design: Combining the 4-aminoquinoline scaffold with another known pharmacophore via a carefully designed linker can lead to multi-target compounds or agents with enhanced potency against resistant targets. researchgate.net

By systematically applying these principles, medicinal chemists can rationally modify the this compound structure to develop new chemical entities with superior potency, selectivity, and drug-like properties.

Fragment-Based and Scaffold-Hopping Approaches in Analog Discovery

The discovery of novel analogs of this compound, a member of the broader 4-anilinoquinoline class of compounds, often leverages advanced medicinal chemistry strategies such as fragment-based drug discovery (FBDD) and scaffold hopping. These techniques are instrumental in exploring new chemical space, improving potency and selectivity, and identifying compounds with more favorable pharmacological properties.

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a rational approach to drug design that begins with the identification of small, low-molecular-weight chemical fragments that bind weakly to a biological target. researchoutreach.org These initial hits are then grown, linked, or merged to create more potent, lead-like molecules. In the context of 4-anilinoquinoline analogs, this approach involves dissecting the core structure into its constituent fragments and exploring how modifications to each fragment influence biological activity.

The 4-anilinoquinoline scaffold can be deconstructed into three primary fragments: the quinoline core, the aniline (B41778) (phenylamino) moiety, and the substituents on these rings (such as the 6-methoxy group). Structure-activity relationship (SAR) studies on this class of compounds provide a roadmap for fragment-based design. For instance, research on 4-anilinoquinolines as kinase inhibitors has demonstrated that the quinoline core itself serves as a crucial scaffold for binding to the ATP pocket of many kinases. ox.ac.uk

Systematic exploration of substitutions on the quinoline and aniline rings is a practical application of fragment-based principles. Studies have shown that the nature and position of substituents on the aniline ring significantly impact the inhibitory activity and selectivity of these compounds. nih.govnih.gov For example, the introduction of small, lipophilic groups at the meta position of the aniline ring has been found to be favorable in some cases. researchgate.net Similarly, modifications at the 6- and 7-positions of the quinoline ring are known to modulate activity. orientjchem.org The 6-methoxy group in the parent compound is one such fragment, and its replacement with other small chemical groups can lead to analogs with altered potency or target profiles.

The table below illustrates how different fragments (substituents) on the 4-anilinoquinoline scaffold can influence biological activity, based on findings from various research endeavors.

| Scaffold Position | Fragment Modification | Observed Impact on Activity | Reference |

| Aniline Ring | Mono-, di-, and trifluoro analogs | Potent GAK activity but reduced NAK family selectivity. | nih.gov |

| Aniline Ring | Chlorine substitution (except 2-chloro) | Potent GAK activity retained. | nih.gov |

| Aniline Ring | Bromo- and iodo-substitution | Less potent GAK inhibitors. | nih.gov |

| Quinoline Ring (C7) | Fluoro group | Generally more active than 8-methoxy analogs against HeLa and BGC-823 cell lines. | nih.gov |

| Quinoline Ring (C8) | Methoxy group | Generally exhibited moderate antiproliferative activity against HeLa and BGC-823 cell lines. | nih.gov |

This table is a compilation of findings from multiple studies and is intended to be illustrative of the fragment-based approach.

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule with a different chemical moiety while preserving its biological activity. nih.gov This approach is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, or exploring new binding interactions with the target.

For this compound, a prominent example of scaffold hopping involves the replacement of the quinoline ring system with other heterocyclic scaffolds. The 4-anilinoquinazoline (B1210976) scaffold is a well-documented and successful case of a scaffold hop from the 4-anilinoquinoline core. ox.ac.uk Quinazolines, like quinolines, can position the N-phenylamino side chain in a manner that is conducive to binding with various enzyme targets, particularly kinases. mdpi.com This bioisosteric replacement has led to the development of numerous approved drugs. ox.ac.ukmdpi.com

The rationale behind such a hop is that the new scaffold maintains the key pharmacophoric features—the spatial arrangement of the aniline group and the hydrogen bonding capabilities of the heterocyclic system—necessary for biological activity. nih.gov Beyond quinazolines, other heterocyclic systems can also be explored as potential replacements for the quinoline core. The goal is to identify novel scaffolds that can serve as effective bioisosteric replacements, mimicking the binding mode of the original compound class. colab.ws

For example, a recent study utilized a scaffold-hopping strategy to develop novel 2-(quinolin-4-yloxy)acetamides from a different parent scaffold, demonstrating the utility of this approach in discovering new antimycobacterial agents. nih.gov While the starting point was different, this highlights the versatility of the quinoline scaffold and the principle of hopping to or from it.

In essence, both fragment-based design and scaffold hopping are powerful tools in the medicinal chemist's arsenal (B13267) for the discovery and optimization of analogs of this compound. By systematically modifying fragments or completely replacing the core scaffold, researchers can develop new chemical entities with potentially improved therapeutic profiles.

Mechanistic Investigations and Biological Target Elucidation

In Vitro Assessments of Biological Activity

There is no specific data available for 6-methoxy-N-phenyl-4-quinolinamine in the following categories:

Molecular and Cellular Mechanisms of Action

Enzyme Inhibition StudiesNo specific enzyme inhibition data could be located for this compound. Research on related analogs suggests that compounds from the 4-anilinoquinoline class can inhibit various enzymes, particularly protein kinases like the Epidermal Growth Factor Receptor (EGFR).nih.govnih.govHowever, without direct experimental evidence, the specific enzyme targets and inhibitory profile of this compound remain unknown. There is no information regarding its potential activity against:

Kinases

Cholinesterases

Histone Deacetylases (HDACs)

Cytochrome bc1 complex

Squalene Synthase

Lanosterol-14α Demethylase

Receptor Modulation and Signaling Pathway Interference (e.g., IGF-1R, NFAT, P-TEFb)

The 4-anilinoquinoline scaffold is a well-established pharmacophore known to interact with various protein kinases, thereby interfering with critical signaling pathways that govern cell growth, proliferation, and survival.

While direct studies on this compound are limited, research on closely related quinazoline (B50416) derivatives has shed light on potential mechanisms. For instance, a novel quinazoline derivative, HMJ-30, has been shown to disrupt the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway. nih.gov Overexpression of IGF-1R is linked to tumor progression, and HMJ-30 was found to selectively target the ATP-binding site of this receptor, leading to the inhibition of its downstream signaling cascades. nih.gov Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory activity against IGF-1R, a hypothesis that warrants further investigation. The IGF-1R signaling network is complex, involving key pathways such as the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK cascades, which regulate a multitude of cellular functions including proliferation and survival. researchgate.net

Currently, there is a lack of direct evidence linking this compound or its close analogs to the modulation of the Nuclear Factor of Activated T-cells (NFAT) or the Positive Transcription Elongation Factor b (P-TEFb) signaling pathways. However, the broader class of 4-anilinoquinazoline (B1210976) derivatives has been identified as potent inhibitors of the NOD1-RIPK2 signaling pathway, which is involved in inflammatory responses. nih.govchemrxiv.org This suggests that compounds based on this scaffold can have specific and potent effects on complex signaling networks.

Interactions with Nucleic Acids (e.g., DNA G-quadruplexes)

Beyond protein targets, nucleic acid structures have emerged as a significant area of investigation for the biological activity of quinoline (B57606) derivatives. Of particular interest are G-quadruplexes (G4s), which are non-canonical secondary structures formed in guanine-rich sequences of DNA. engineering.org.cnrsc.orgrsc.org These structures are often found in the promoter regions of oncogenes and at telomeres, making them attractive targets for anticancer drug design.

Table 1: Investigated Biological Targets of 4-Anilinoquinoline and Related Derivatives

| Target Class | Specific Target | Compound Class Investigated | Observed Effect | Reference |

| Receptor Tyrosine Kinase | IGF-1R | Quinazoline derivative (HMJ-30) | Inhibition of receptor phosphorylation and downstream signaling | nih.gov |

| Signaling Pathway | NOD1-RIPK2 | 4-Anilinoquinazoline derivatives | Inhibition of the signaling pathway | nih.govchemrxiv.org |

| Nucleic Acid Structure | c-myc G-quadruplex | 4-Anilinoquinazoline derivatives | Binding and stabilization, leading to downregulation of c-myc expression | nih.gov |

Hemoglobin Degradation Pathway Interference

The 4-aminoquinoline (B48711) scaffold, the core of which is present in this compound, is famously associated with antimalarial drugs like chloroquine. A key mechanism of action for these compounds is the interference with the hemoglobin degradation pathway in the malaria parasite. nih.govnih.govresearchgate.netresearchgate.net

During its intra-erythrocytic stage, the parasite digests host hemoglobin in its food vacuole, a process involving multiple proteases such as plasmepsins and falcipain. nih.govresearchgate.net This degradation releases large quantities of heme, which is toxic to the parasite and is therefore detoxified by polymerization into hemozoin. 4-aminoquinolines are thought to accumulate in the acidic food vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and subsequent parasite death. nih.gov Given that this compound shares the 4-aminoquinoline core, it is plausible that it could also interfere with this pathway, a mechanism that is particularly relevant in the context of antimalarial activity.

Target Identification and Validation Approaches (e.g., Affinity-Based Probes)

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and potential for therapeutic development. Affinity-based probes are powerful tools for this purpose. nih.gov These probes are typically derived from the bioactive molecule itself and are modified with a reporter tag (like biotin) and a reactive group for covalent capture of target proteins.

While there are no specific reports on the development of affinity-based probes derived from this compound, the general strategy is well-established. For instance, a biotinylated affinity-based probe was successfully developed from a pyridine (B92270) carboxamide scaffold to identify the targets of covalent Bruton's tyrosine kinase (Btk) inhibitors. nih.gov This approach allows for the measurement of target engagement in cells and is crucial for pharmacodynamic studies. nih.gov The development of similar probes for the 4-anilinoquinoline class of compounds would be invaluable for definitively identifying their cellular interactome and validating the targets suggested by indirect studies.

Resistance Mechanisms and Strategies to Counter Drug Resistance

A significant challenge in the therapeutic use of many small molecules is the development of drug resistance. For quinoline-based compounds, several resistance mechanisms have been identified.

One of the most well-characterized mechanisms is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govnih.govyoutube.com By actively transporting drugs out of the cell, P-gp can reduce the intracellular concentration of a compound below its effective threshold, leading to multidrug resistance (MDR).

Encouragingly, some quinoline derivatives have been shown to inhibit P-gp, thereby reversing MDR. This suggests a potential dual role for such compounds: acting on their primary target and simultaneously sensitizing resistant cells to other chemotherapeutic agents. The development of P-gp inhibitors is an active area of research, and the 4-anilinoquinoline scaffold could serve as a promising template for the design of new MDR-reversing agents. nih.gov

Table 2: Common Mechanisms of Drug Resistance and Counter-Strategies

| Resistance Mechanism | Description | Potential Counter-Strategy | Reference |

| Drug Efflux | Overexpression of ABC transporters like P-glycoprotein (P-gp) actively removes the drug from the cell. | Co-administration with a P-gp inhibitor; Development of dual-function compounds that inhibit both the primary target and P-gp. | nih.govnih.govyoutube.com |

Computational Chemistry and in Silico Modeling

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Studies on quinoline (B57606) derivatives have utilized molecular docking to understand their binding modes with various protein targets. For instance, derivatives of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide, which share a core structure with 6-methoxy-N-phenyl-4-quinolinamine, have been docked into the ATP binding domain of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.commdpi.com These induced-fit docking (IFD) studies revealed that the quinolone scaffold fits within the kinase domains and forms hydrogen bonds with key binding residues. mdpi.com Similarly, molecular docking of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives into the active sites of DNA gyrase A and B has been performed to assess their potential as antibacterial agents, with results showing a preference for DNA gyrase A. nih.gov

In the context of anticancer research, molecular docking studies on 4-phenyl-2-quinolone (4-PQ) derivatives, which are structurally related to this compound, have been used to explore their potential anticancer mechanisms by examining their docking mode in the colchicine-binding pocket of the tubulin receptor. nih.gov Furthermore, docking studies of quinoline-stilbene conjugates against E. coli DNA gyrase B have shown good correlation with in vitro antibacterial analysis, with some compounds exhibiting binding affinities close to the control drug, ciprofloxacin. nih.gov

Quantum Chemical Calculations (e.g., DFT/TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent variant (TD-DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can predict various molecular properties, including optimized geometry, vibrational frequencies, and electronic transitions.

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have been extensively applied to quinoline and quinazoline (B50416) derivatives to understand their structural and electronic properties. researchgate.netnih.govresearchgate.net For example, these calculations have been used to determine optimized structure parameters, general valence force fields, harmonic vibrational frequencies, and potential energy distributions. researchgate.net TD-DFT is employed to simulate UV-Vis and NMR spectra, providing insights into electronic transitions and chemical shifts. researchgate.net

The analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), derived from DFT calculations, helps in understanding the chemical reactivity and the origin of electronic transitions. researchgate.netmdpi.com The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

While specific DFT/TD-DFT studies on this compound were not found, the methodologies applied to structurally similar compounds like 4-phenylphenols, pyridine (B92270) derivatives, and quinazoline derivatives are directly applicable. researchgate.netnih.govresearchgate.net These studies often involve optimizing the molecular geometry and then calculating various electronic properties to correlate with experimental data and predict reactivity. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. dovepress.com

QSAR and pharmacophore modeling have been applied to quinoline and quinazoline derivatives to guide the design of new potent inhibitors. For 6-arylquinazolin-4-amines, which are potent inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), ligand-based pharmacophore and 3D-QSAR modeling have been used to understand their structure-activity relationships. nih.gov These models have shown high correlation coefficients and predictive power, making them reliable for predicting the activity of new ligands. nih.gov

Similarly, for 2-phenylpyrimidine (B3000279) analogues as selective PDE4B inhibitors, a five-point pharmacophore model was developed, which yielded a statistically significant 3D-QSAR model with high correlation and predictive ability. nih.gov These models, often combined with molecular docking, provide valuable insights into the binding modes of inhibitors and help in the design of novel compounds with improved activity and selectivity. nih.gov

In Silico ADME Prediction and Drug-Likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and drug-likeness assessment are crucial steps in the early stages of drug discovery to evaluate the pharmacokinetic properties of a compound. Various computational models and software are used to predict these properties.

For derivatives of 4-phenyl-2-quinolone (4-PQ), in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles have been predicted for candidate compounds. nih.gov These predictions indicated good drug-likeness and bioavailability for the 4-PQs. nih.gov Drug-likeness is often assessed using rules like Lipinski's "rule of five," which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comnih.gov

Computational tools can predict various parameters related to the absorption and distribution of a drug candidate. These include human intestinal absorption (HIA), Caco-2 cell permeability, and plasma protein binding (PPB).

For various quinoline and quinazoline derivatives, in silico ADME predictions have been a key part of their evaluation. nih.govresearchgate.netjapsonline.com For example, studies on 4-PQ derivatives involved predicting their absorption profiles to assess their potential as orally available drugs. nih.gov The aryl substitution on the quinoline skeleton is known to increase lipophilicity, which can in turn enhance cell permeability, a critical factor for drug absorption and distribution. mdpi.com

Computational methods can predict the metabolic stability of a compound by identifying the cytochrome P450 (CYP) enzymes most likely responsible for its metabolism. This helps in understanding the potential biotransformation pathways.

Studies on the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have elucidated its metabolic pathway, where it is oxidized to the 1-methyl-4-phenylpyridinium species (MPP+), a reaction catalyzed by monoamine oxidase (MAO). nih.gov While specific computational predictions for this compound's metabolism are not detailed in the provided results, it is known that 4-O-aryl quinoline derivatives can undergo conjugation with glutathione (B108866) (GSH), leading to the release of the O-aryl moiety. researchgate.net This suggests a potential biotransformation pathway involving nucleophilic displacement.

Computational models can also provide insights into the likely routes of excretion for a compound and its metabolites.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule and its dynamic behavior when interacting with a biological target. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. From this trajectory, various properties, including conformational changes and binding affinities, can be analyzed.

Conformational Analysis:

The conformational flexibility of a molecule is a critical determinant of its biological activity. For this compound, key conformational features would include the dihedral angles associated with the rotatable bonds: the C4-N bond connecting the phenylamino (B1219803) moiety to the quinoline ring and the C6-O bond of the methoxy (B1213986) group.

MD simulations can be employed to sample the potential energy surface of the molecule, identifying low-energy, stable conformations. Analysis of the simulation trajectory would reveal the preferred orientations of the phenyl and methoxy groups relative to the quinoline core. For instance, it would be possible to determine if there is a favored co-planar or out-of-plane arrangement of the phenyl ring with respect to the quinoline system and to characterize the rotational freedom of the methoxy group. This information is crucial for understanding how the molecule presents itself for interaction with a binding site.

Binding Dynamics:

When a ligand binds to a protein, the interaction is not static. Both the ligand and the protein undergo dynamic conformational changes to achieve an optimal fit. MD simulations of the ligand-protein complex can provide detailed insights into these binding dynamics.

For a hypothetical complex of this compound with a target protein, an MD simulation would allow for the monitoring of key intermolecular interactions over time. This includes the stability of hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. The simulation can also reveal the role of water molecules in mediating the binding.

The following table illustrates the type of data that could be generated from an MD simulation to analyze the stability of a ligand-protein complex. The values are hypothetical and serve as an example of what such an analysis would entail.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 3 |

| 10 | 1.2 | 2 |

| 20 | 1.5 | 3 |

| 30 | 1.3 | 2 |

| 40 | 1.6 | 1 |

| 50 | 1.4 | 2 |

| RMSD (Root Mean Square Deviation) indicates the deviation of the ligand's pose from its initial docked conformation. A stable RMSD suggests a stable binding mode. |

Furthermore, advanced techniques such as umbrella sampling or steered molecular dynamics can be used in conjunction with MD simulations to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein. These calculations are instrumental in ranking potential drug candidates and in understanding the energetic contributions of different parts of the molecule to the binding process.

Preclinical Pharmacokinetic and Pre Adme Profiling Non Human Studies

In Vitro Metabolic Stability in Hepatic Microsomal Systems

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. This is often assessed early in drug discovery using in vitro systems, such as liver microsomes. if-pan.krakow.pl These microsomal fractions contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. if-pan.krakow.pl

In these assays, the test compound is incubated with liver microsomes (from human or animal species) and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to initiate the metabolic process. nih.gov The rate of disappearance of the parent compound over time is measured to determine its in vitro half-life (t½) and intrinsic clearance (CLint). if-pan.krakow.plnih.gov A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance, suggesting it is less likely to be rapidly metabolized in the body. nih.govnih.gov Conversely, a compound that is quickly metabolized is considered to have low metabolic stability. nih.gov

Despite the importance of this parameter, specific data on the in vitro metabolic stability of 6-methoxy-N-phenyl-4-quinolinamine in human or animal hepatic microsomal systems is not currently available in the public domain. General studies on related quinoline (B57606) structures suggest that the quinoline nucleus can be a site of metabolism. science.gov

Animal Model Pharmacokinetics

Pharmacokinetic studies in animal models such as rodents, canines, and non-human primates are essential for understanding how a compound is absorbed, distributed, metabolized, and eliminated in vivo. These studies provide crucial data for predicting human pharmacokinetics.

Currently, there is no publicly available literature detailing the pharmacokinetic parameters of this compound in any animal model. Research on other quinoline derivatives, however, highlights the common pharmacokinetic assessments performed. For instance, studies on related compounds have been conducted in rats and dogs to determine their pharmacokinetic profiles. nih.govnih.govresearchgate.net

Systemic Clearance and Volume of Distribution

Systemic clearance (CL) is a measure of the efficiency with which a drug is removed from the systemic circulation, while the volume of distribution (Vd) describes the extent to which a drug distributes into body tissues compared to the plasma. nih.govresearchgate.net These parameters are fundamental in determining the dosing regimen for a potential therapeutic agent.

Specific data on the systemic clearance and volume of distribution for this compound in animal models have not been reported.

Bioavailability from Various Administration Routes

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov Intravenous administration results in 100% bioavailability by definition. nih.govresearchgate.net For oral administration, bioavailability is influenced by factors such as absorption and first-pass metabolism in the gut wall and liver.

The oral bioavailability of this compound has not been documented. However, a study on a series of 6-methoxy-2-arylquinoline analogues predicted good human intestinal absorption based on in silico ADME models. nih.gov

Tissue Distribution and Organ Penetration

Understanding the extent and rate of drug distribution to various tissues and organs is crucial. For certain therapeutic targets, such as those in the lungs, achieving adequate penetration is essential for efficacy.

There is no specific information available regarding the tissue distribution and organ penetration of this compound.

Prediction of In Vivo Metabolism and Excretion Routes

The in vivo metabolism and excretion routes for this compound have not been described in the available literature.

Assessment of P-glycoprotein Efflux Interactions

P-glycoprotein (P-gp) is an efflux transporter protein found in various tissues, including the intestines, blood-brain barrier, and kidneys. nih.gov It plays a significant role in limiting the absorption and tissue penetration of many drugs by actively pumping them out of cells. nih.gov Therefore, determining whether a compound is a substrate or inhibitor of P-gp is a key component of pre-ADME profiling. nih.gov

A study focused on the design and synthesis of a series of 6-methoxy-2-arylquinoline analogues as potential P-gp inhibitors. nih.gov This research suggests that the 6-methoxyquinoline (B18371) scaffold is of interest for its potential to interact with P-gp. nih.gov The study found that some of their synthesized compounds exhibited P-gp inhibitory activity. nih.gov

While this research did not specifically test this compound, it provides a strong rationale for investigating its potential as a P-gp inhibitor. Direct assessment of its interaction with P-gp, for example, through in vitro transport assays using P-gp-overexpressing cell lines, would be necessary to confirm this.

Correlation between In Silico Predictions and Preclinical In Vivo Observations

The predictive power of in silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) is a cornerstone of modern drug discovery, enabling the early identification of compounds with favorable pharmacokinetic profiles. For quinolinamine derivatives, these computational tools provide valuable insights that often correlate well with subsequent in vivo studies in preclinical species.

In Silico ADME Profile of Structurally Related Quinolone Analogs

While specific in silico ADME data for this compound is not extensively published, studies on structurally similar 4-phenyl-2-quinolone derivatives, including those with methoxy (B1213986) substitutions, offer significant predictive information. mdpi.comnih.govresearchgate.net Computational analyses of these analogs suggest they generally possess good drug-likeness and bioavailability. mdpi.comnih.gov

For instance, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolones were predicted to have favorable pharmacokinetic (PK) properties. mdpi.comnih.gov These predictions indicated a low likelihood of cardiotoxic side effects and carcinogenicity, although some risks of drug-drug interactions and AMES toxicity (mutagenicity) were noted. mdpi.com The predicted lethal dose (LD50) values for these compounds ranged from 2.1994 to 3.0013 mol/kg, classifying them as having low acute toxicity (class III). mdpi.com

Key physicochemical properties for this compound have been computed and are available through public databases.

Interactive Table: Predicted Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 250.29 g/mol | nih.gov |

| XLogP3-AA | 3.7 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 34.2 Ų | nih.gov |

These predicted properties for this compound are consistent with those of orally bioavailable drugs, suggesting a good potential for absorption and distribution.

Preclinical In Vivo Observations for a Representative Quinolinone Derivative

To bridge the gap between computational predictions and real-world biological systems, the preclinical in vivo pharmacokinetics of a representative quinolinone derivative, designated as compound 63 , have been investigated. nih.govacs.orgdocumentsdelivered.com This compound emerged as a preclinical candidate from a series of quinolinone derivatives developed as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors. nih.govacs.org

The in vivo pharmacokinetic profile of compound 63 was assessed in mice and dogs, revealing favorable properties that support its potential for further development.

Interactive Table: Preclinical In Vivo Pharmacokinetic Parameters of Quinolinone Derivative (Compound 63)

| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | IV | 25 | 1.2 | 0.8 | 60 |

| Dog | IV | 5 | 1.5 | 4.9 | 80 |

| Rat | PO | - | - | - | - |

The data from these preclinical studies on compound 63 demonstrate that quinolinone derivatives can achieve good oral bioavailability and exhibit pharmacokinetic parameters conducive to therapeutic development. nih.gov The low to moderate clearance and adequate half-life observed in both mice and dogs are indicative of a compound that can maintain therapeutic concentrations in the body. nih.gov

Correlation and Predictive Value

The in vivo findings for the quinolinone preclinical candidate 63 align well with the in silico predictions for the broader class of methoxy-substituted 4-phenyl-2-quinolones. The computationally predicted good bioavailability for the quinolone analogs is substantiated by the high oral bioavailability of compound 63 observed in vivo in both mouse (60%) and dog (80%) models. mdpi.comnih.gov

Furthermore, studies on other quinoline derivatives have also shown that predictions from in vitro metabolism data can correlate with in vivo pharmacokinetic outcomes. For a series of quinoline 3-carboxamide derivatives, low in vitro microsomal clearance was predictive of low in vivo clearance and high exposure in mice. nih.gov This consistency between in vitro, in silico, and in vivo data underscores the value of these preclinical assessment tools.

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for probing the molecular structure of 6-methoxy-N-phenyl-4-quinolinamine, confirming the connectivity of atoms, and assessing the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

¹H NMR Spectroscopy would provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and phenyl rings, a singlet for the methoxy (B1213986) group protons, and a signal for the N-H proton.

Methoxy Protons (-OCH₃): A sharp singlet is anticipated around δ 3.8-4.0 ppm. For example, the methoxy protons in the related compound quinine, which contains a 6-methoxyquinoline (B18371) moiety, appear at 3.9 ppm. mdpi.com

Quinoline Ring Protons: The protons on the quinoline core will appear in the aromatic region (δ 7.0-9.0 ppm). Their specific shifts and coupling patterns depend on their position. For instance, in 6-methoxyquinoline, the proton signals are spread across this region. chemicalbook.com The proton at C5, adjacent to the electron-donating methoxy group, would likely appear at a relatively upfield position within this range, while the H2 proton, being in a heterocyclic ring, would be further downfield.

N-phenyl Ring Protons: The five protons of the phenyl substituent will also resonate in the aromatic region, typically between δ 6.8 and 7.5 ppm, with coupling patterns (triplets and doublets) characteristic of a monosubstituted benzene (B151609) ring. rsc.org

Amine Proton (N-H): A broad singlet corresponding to the amine proton is expected, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum for this compound would display signals for each unique carbon atom.

Methoxy Carbon (-OCH₃): A signal is expected in the range of δ 55-60 ppm. researchgate.net

Aromatic Carbons: The carbons of the quinoline and phenyl rings will appear in the δ 100-160 ppm region. The carbon bearing the methoxy group (C6) would be significantly shielded and appear around δ 155-160 ppm, while other carbons will have shifts influenced by their position relative to the nitrogen atom and substituents. chemicalbook.commdpi.com Quaternary carbons can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). mdpi.com

2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to unambiguously assign all proton and carbon signals and confirm the connectivity between the phenylamino (B1219803) group and the C4 position of the 6-methoxyquinoline core. For example, an HMBC experiment would show a correlation between the N-H proton and the C4 carbon of the quinoline ring.

| Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference/Justification |

|---|---|---|---|

| -OCH₃ | ~3.9 (s, 3H) | ~55-56 | Based on data for 6-methoxyquinoline derivatives. mdpi.comresearchgate.net |

| Quinoline H2 | ~8.5-8.7 (d) | ~148-150 | Typical for H2 in quinolines. chemicalbook.com |

| Quinoline H3 | ~6.5-6.7 (d) | ~100-105 | Shielded position adjacent to C4-NH. |

| Quinoline H5 | ~7.8-8.0 (d) | ~128-130 | Peri-position to C4 substituent. chemicalbook.com |

| Quinoline H7 | ~7.3-7.5 (dd) | ~121-123 | Meta to methoxy, ortho to nitrogen. chemicalbook.com |

| Quinoline H8 | ~7.9-8.1 (d) | ~130-135 | Ortho to nitrogen. chemicalbook.com |

| N-H | Variable (br s) | N/A | Dependent on solvent and concentration. rsc.org |

| Phenyl H (ortho, meta, para) | ~6.8-7.4 (m) | ~115-130 | Typical range for N-phenyl groups. rsc.org |

| Quinoline C4 | N/A | ~150-155 | Carbon attached to nitrogen. |

| Quinoline C6 | N/A | ~157-159 | Carbon attached to methoxy group. chemicalbook.com |

Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.

MS and HRMS: For this compound (C₁₆H₁₄N₂O), the expected exact mass is 250.1106 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy, a critical step in structure confirmation. rsc.org The mass spectrum of related aromatic compounds often shows an intense molecular ion peak (M⁺). mdpi.com

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique for both qualitative and quantitative analysis. The compound would first be separated by LC and then introduced into the mass spectrometer. Fragmentation of the parent ion (m/z 250) would yield characteristic daughter ions. Expected fragmentation pathways could include the loss of the phenyl group or cleavage around the amine linkage. This technique is particularly useful for analyzing complex mixtures and identifying metabolites or degradation products.

GC-MS: Gas Chromatography-Mass Spectrometry could be employed if the compound is sufficiently volatile and thermally stable. The elution time from the GC column provides one level of identification, while the mass spectrum provides another. rsc.org However, derivatization might be necessary to improve its chromatographic properties. The fragmentation pattern in Electron Ionization (EI) mode would likely involve cleavage of the C4-N bond, yielding fragments corresponding to the 6-methoxyquinoline cation and the phenylamino radical or related ions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹. rsc.org

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be observed just below 3000 cm⁻¹. mdpi.com

C=C and C=N Stretches: Aromatic ring C=C and quinoline C=N stretching vibrations will produce a series of sharp bands in the 1450-1620 cm⁻¹ region. mdpi.com

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic C-O stretching band around 1250 cm⁻¹. mdpi.com

C-N Stretch: The aryl amine C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | Medium |

| C=C / C=N Ring Stretch | 1450 - 1620 | Strong-Medium |

| Aryl C-O Stretch | 1230 - 1270 | Strong |

UV-Visible Spectroscopy and Electronic Absorption Spectra

UV-Visible spectroscopy measures the electronic transitions within a molecule and is sensitive to conjugated systems. The extensive π-system of the this compound, encompassing both aromatic rings, is expected to result in strong UV absorption. The spectrum would likely exhibit multiple absorption bands, characteristic of π → π* transitions. The position and intensity of these bands are influenced by the solvent polarity. The extended conjugation provided by the N-phenylamino group at the 4-position would be expected to cause a bathochromic (red) shift compared to the spectrum of 6-methoxyquinoline alone.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from starting materials, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile synthetic compounds.

Methodology: A reversed-phase HPLC method would be most suitable for this compound. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to ensure good peak shape by protonating the basic nitrogen atoms.

Analysis: The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property under specific conditions.

Purification: Preparative HPLC, using a larger column, can be employed to purify the compound to a high degree. Fractions are collected as the compound elutes from the column and are subsequently combined and evaporated to yield the pure substance. The development of an efficient HPLC method is crucial for obtaining material of sufficient purity for further studies. nih.gov

Chiral HPLC for Enantiomeric Separation

The enantiomeric separation of chiral compounds is critical, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for resolving enantiomers. nih.govchromatographyonline.com For a molecule such as this compound, which could exist as enantiomers if a chiral center is present or introduced, or potentially as atropisomers due to restricted rotation around the C-N bond, chiral HPLC would be the definitive method for separation and quantification.

The core principle of chiral HPLC involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. sigmaaldrich.com This leads to the formation of transient diastereomeric complexes with different stability constants, resulting in different retention times and thus, separation. springernature.com The most popular and versatile CSPs for this purpose are based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. chromatographyonline.com

Method development for the chiral separation of this compound would involve screening a variety of CSPs and mobile phase systems (normal-phase, reversed-phase, and polar organic modes) to find the optimal conditions for resolution. chromatographyonline.com Key parameters such as the choice of the chiral selector on the stationary phase, the composition and pH of the mobile phase, and the column temperature all have a significant impact on selectivity and resolution. chromatographyonline.comasianpubs.org For instance, a method could be developed using a column like a Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) with a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, often with a small amount of an amine additive to improve peak shape for basic compounds like quinolines.

Below is a representative table outlining typical parameters for a chiral HPLC method.

Table 1: Illustrative Chiral HPLC Method Parameters

This table presents hypothetical yet representative data for the chiral separation of a quinoline derivative.

| Parameter | Value / Condition |

|---|---|

| Chromatographic Mode | Normal Phase |

| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Resolution (Rs) | > 2.0 |

| Selectivity Factor (α) | 1.35 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ijirset.com This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule, which is essential for confirming its chemical structure and understanding its intermolecular interactions in the solid state. ijirset.com

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are collected by a detector. ijirset.com This diffraction pattern contains the information needed to calculate the electron density map of the molecule and, consequently, to determine the position of each atom.

For this compound, a successful crystallographic analysis would yield its exact molecular geometry, including the planarity of the quinoline and phenyl rings and the torsion angles defining their relative orientation. It would also reveal the packing of the molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal structure. ijirset.com While specific crystallographic data for this compound is not publicly available, the table below provides representative data that would be obtained from such an analysis, based on similar heterocyclic compounds.

Table 2: Representative X-ray Crystallographic Data

This table illustrates the type of data generated from a single-crystal X-ray diffraction experiment.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₆H₁₄N₂O |

| Formula Weight | 250.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 8.5 Å, c = 15.2 Å α = 90°, β = 95.5°, γ = 90° |

| Volume | 1298 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.28 g/cm³ |

| R-factor | < 0.05 |

Advanced Techniques for Metabolite Identification and Quantification (e.g., Radiochromatography)

Understanding the metabolic fate of a compound is fundamental in drug discovery and development. Advanced analytical techniques are employed to identify and quantify metabolites formed in vivo and in vitro. A powerful approach involves the use of radiolabeled compounds in conjunction with chromatography and mass spectrometry. nih.gov

Radiochromatography is a highly sensitive method used to trace the disposition of a drug and its metabolites. This technique typically involves synthesizing the parent compound, this compound, with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), incorporated into a metabolically stable position of its structure. After administration to a biological system (e.g., in vivo in lab animals or in vitro with liver microsomes), samples such as plasma, urine, or bile are collected. nih.gov

The samples are then analyzed using a chromatographic method, usually HPLC, to separate the parent compound from its various metabolites. The HPLC system is coupled to a radioactivity detector, which measures the amount of radioactivity in the eluent in real-time. This allows for the creation of a "radiochromatogram" that shows peaks for the parent drug and all of its metabolites, enabling comprehensive quantification without needing to know the structure of each metabolite beforehand.

For structural elucidation, the HPLC system is often coupled to a high-resolution mass spectrometer (LC-MS/MS). nih.govresearchgate.net By comparing the retention times in the radiochromatogram with the mass spectra, each radioactive peak can be correlated with a specific mass, and its structure can be determined through fragmentation analysis. nih.gov

For this compound, expected metabolic pathways would include Phase I reactions such as O-demethylation of the methoxy group and hydroxylation on either the quinoline or phenyl rings. nih.gov

Table 3: Potential Phase I Metabolites of this compound

This table lists plausible metabolites based on common biotransformation pathways for similar chemical structures.

| Metabolite | Biotransformation | Change in Mass (Δm/z) | Proposed Structure |

|---|---|---|---|

| M1 | O-demethylation | -14 Da (-CH₂) | N-phenyl-4-quinolinamin-6-ol |

| M2 | Aromatic Hydroxylation (Quinoline Ring) | +16 Da (+O) | Hydroxy-6-methoxy-N-phenyl-4-quinolinamine |